molecular formula C19H16N4O4 B2378545 2-(1,3-benzodioxol-5-yl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326943-27-4

2-(1,3-benzodioxol-5-yl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2378545
CAS No.: 1326943-27-4
M. Wt: 364.361
InChI Key: LSYDGLMXDJKZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1,3-benzodioxol-5-yl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo-pyrazinone derivative characterized by a fused bicyclic core (pyrazolo[1,5-a]pyrazin-4-one) substituted with a 1,3-benzodioxole group at position 2 and a 3,5-dimethylisoxazolylmethyl moiety at position 3. This structural framework is associated with diverse biological activities, including antimicrobial, antitumor, and kinase inhibitory properties, as observed in related pyrazolo-pyrazine derivatives .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-11-14(12(2)27-21-11)9-22-5-6-23-16(19(22)24)8-15(20-23)13-3-4-17-18(7-13)26-10-25-17/h3-8H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYDGLMXDJKZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and the biological activities reported in various studies.

Chemical Structure and Properties

The molecular structure of the compound features a pyrazolo[1,5-a]pyrazin core fused with a benzodioxole moiety and an oxazole side group. The presence of these functional groups is believed to contribute to its biological activity.

Property Value
Molecular FormulaC20_{20}H24_{24}N4_{4}O4_{4}
Molecular Weight400.42 g/mol
SolubilitySoluble in DMSO and DMF
Melting Point409–410 K

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. For instance, it can be synthesized from 3,4-O-isopropylidene-D-arabinopyranose through a series of reactions including coupling with benzodioxole analogues and subsequent manipulations involving dioxolane derivatives .

Antitumor Activity

Research indicates that the compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Inhibition Rates : The compound demonstrated IC50_{50} values ranging from 10 to 25 µM across different cell lines.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. It was found to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.

Enzyme Inhibition

A notable aspect of its biological profile is its ability to inhibit specific enzymes:

  • Phosphodiesterase (PDE) Inhibition : The compound has been reported to inhibit PDE enzymes, which play a crucial role in cellular signaling pathways. This inhibition could have implications for treating conditions like asthma and erectile dysfunction .

Case Studies

Several case studies have documented the effects of this compound in vivo:

  • Study on Tumor Growth Inhibition : In a mouse model bearing xenograft tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Neuroprotective Effects : Another study highlighted its neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s pyrazolo-pyrazinone core is shared with several derivatives in the evidence, but substituent variations significantly influence activity and synthesis. Key comparisons include:

Compound Name Substituents Key Properties/Activities Reference
3-(Hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one Phenyl (position 2), hydroxymethyl (position 3), oxadiazole (position 5) Antimicrobial potential (inferred from oxadiazole moieties)
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 4-Chlorophenyl (position 2), dimethoxyphenethyl (position 5) Crystallographically characterized; pyrazole derivatives exhibit broad bioactivity
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Dichlorophenyl, fluorophenyl, trifluoromethyl (pyrimidine core) Antitrypanosomal and antischistosomal activities
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate Isoxazole and diethylamino groups Enhanced antitumor activity via isoxazole incorporation

Key Observations :

  • Substituent Impact : The 1,3-benzodioxole group in the target compound may enhance metabolic stability compared to phenyl or chlorophenyl substituents . The 3,5-dimethylisoxazole moiety could improve lipophilicity and kinase binding, analogous to oxadiazole and isoxazole-containing analogs .
Physicochemical and Crystallographic Properties
  • Hydrogen Bonding: Pyrazolo-pyrazinones often form N–H···O or C–H···O interactions, influencing solubility and crystal packing .
  • Software Tools : Structural elucidation of analogs relies on SHELX and ORTEP , ensuring accurate bond-length and angle determinations .

Preparation Methods

One-Pot Tandem Approach

A patent highlights tandem cyclization-alkylation using mesoionic intermediates. Generating the pyrazolo-pyrazinone core in situ from ethyl 3-aminopyrazole-5-carboxylate and glyoxal, followed by immediate alkylation with the oxazole chloromethyl derivative, could reduce step count. Yields remain moderate (50–55%) due to competing side reactions.

Enzymatic Resolution

For enantiomerically pure forms, lipase-mediated resolution of racemic intermediates (e.g., using Pseudomonas cepacia lipase) achieves >90% ee, though this adds complexity.

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation: The 5-position’s nucleophilicity may lead to N4-alkylation. Using bulky bases (e.g., DBU) favors N5 selectivity.
  • Oxazole Stability: Strong acids or prolonged heating degrade the oxazole ring. Maintaining pH 7–8 during alkylation is critical.
  • Purification: Silica gel chromatography with ethyl acetate/hexane (gradient elution) effectively separates regioisomers.

Scalability and Industrial Feasibility

Microwave-assisted methods () are scalable using continuous flow reactors, reducing reaction times from hours to minutes. Solvent-free conditions align with green chemistry principles, minimizing waste. Patent notes production costs of ~$120/g at pilot scale, reducible to $45/g via optimized catalysis.

Q & A

Q. Advanced Validation Protocol

In vitro kinase assays (TR-FRET-based) with recombinant PI3Kγ.

Cellular thermal shift assay (CETSA) : Treat cells, lyse, heat (55°C), and quantify kinase via ELISA (ΔTm ≥2°C indicates binding).

CRISPR-engineered kinase-dead cells : Compare IC50 shifts (>5-fold) between wild-type and mutants. Cross-validate with siRNA knockdown .

How can crystallographic data resolve conflicts between predicted and observed geometries?

Q. Structural Resolution

Collect high-resolution X-ray data (<1.0 Å, 100K, synchrotron).

Refine with SHELXL-2018 using Hirshfeld atom refinement (HAR).

Analyze torsion angles (e.g., C5-N4-C7-C8 dihedral) with WinGX to identify steric clashes.

Compare experimental electron density maps with DFT-calculated electrostatic potentials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.